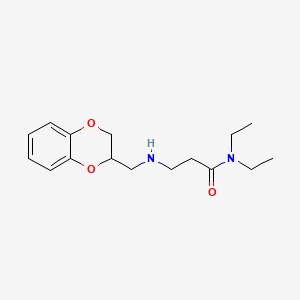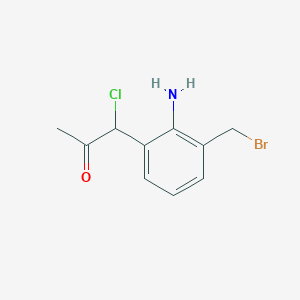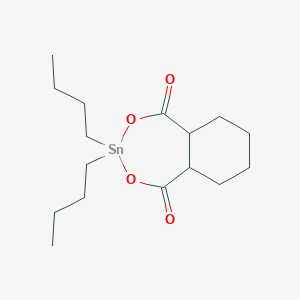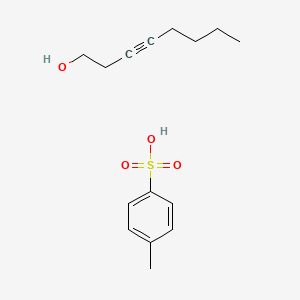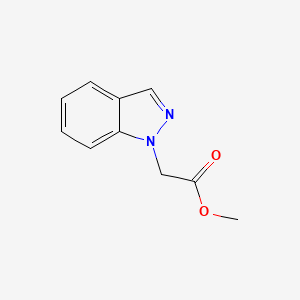
Methyl 2-(1H-indazol-1-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1H-indazol-1-YL)acetate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound is particularly interesting for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-indazol-1-YL)acetate typically involves the formation of the indazole ring followed by esterification. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by the esterification of the resulting indazole with methyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions to improve yield and efficiency. For example, copper(II) acetate can be used as a catalyst in the cyclization step, and the esterification can be carried out in the presence of a base such as potassium carbonate .
化学反応の分析
Types of Reactions
Methyl 2-(1H-indazol-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated indazole derivatives.
科学的研究の応用
Methyl 2-(1H-indazol-1-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-(1H-indazol-1-YL)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting therapeutic effects.
類似化合物との比較
Methyl 2-(1H-indazol-1-YL)acetate can be compared with other indazole derivatives:
Indazole: The parent compound with a wide range of biological activities.
1-Methyl-1H-indazole-4-acetic acid: Similar in structure but with different functional groups, leading to varied biological activities.
2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Another related compound with distinct chemical properties and applications.
This compound stands out due to its specific ester functional group, which can be further modified to enhance its biological activity and therapeutic potential.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
methyl 2-indazol-1-ylacetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-5-3-2-4-8(9)6-11-12/h2-6H,7H2,1H3 |
InChIキー |
GRODDLGIRKFPFE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C2=CC=CC=C2C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


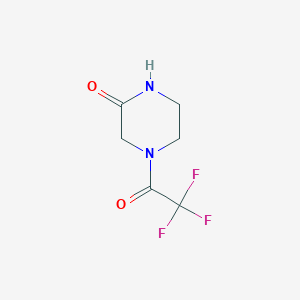
![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)

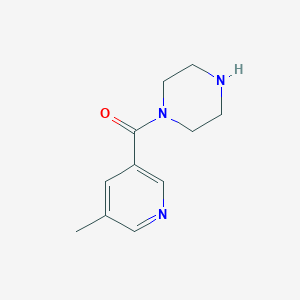
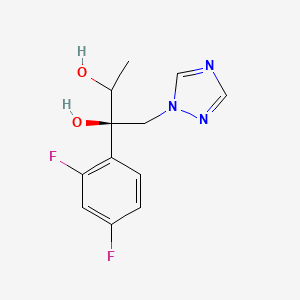
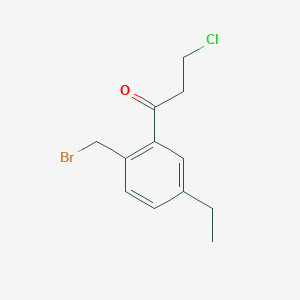

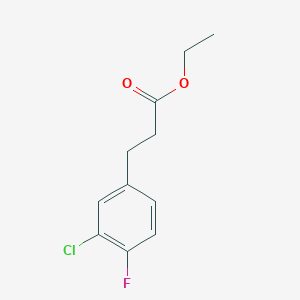
![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)

